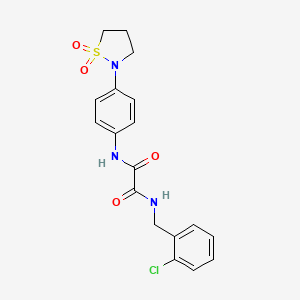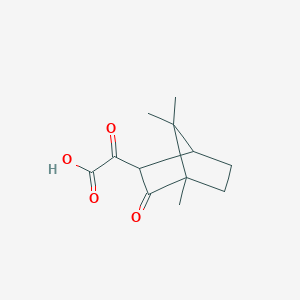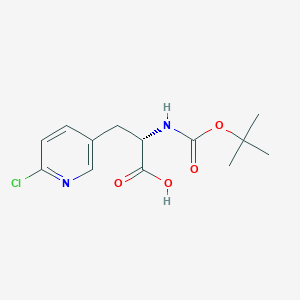![molecular formula C10H8F2N2O2 B2984597 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-01-7](/img/structure/B2984597.png)
2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes or receptors within the body .
Mode of Action
It’s known that the difluoromethyl group can significantly influence the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Result of Action
Some compounds synthesized using similar protocols have shown antibacterial activity against staphylococcus aureus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature for optimal stability . In case of spills, it’s recommended to clean up immediately while avoiding breathing dust and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Difluoromethylation of Heterocycles: This involves the introduction of a difluoromethyl group into a heterocyclic ring. The reaction conditions typically involve the use of difluoromethylating agents and appropriate catalysts to facilitate the reaction.
Radical Processes: Difluoromethylation can also be achieved via radical processes, where radicals are generated to introduce the difluoromethyl group into the heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized form.
Reduction: Reduction reactions can be performed to reduce the compound to its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It has potential medicinal applications, such as in the development of new drugs.
Industry: The compound can be used in various industrial processes, including the production of fluorinated materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but may differ in their substituents and functional groups.
Difluoromethylated heterocycles: Other heterocyclic compounds with difluoromethyl groups can be compared to understand the unique properties of this compound.
Uniqueness: 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXDDQJQAPEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2984516.png)
![5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2984517.png)

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)



![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B2984536.png)

